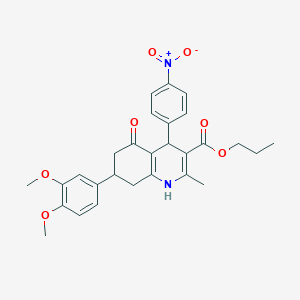
Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
Core Structure: The compound belongs to the quinoline family, characterized by its bicyclic structure containing a quinoline ring fused with a cyclohexane ring.
Substituents: It has various substituents
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation (e.g., converting a methyl group to a carboxylate) or reduction (e.g., reducing the nitro group to an amine).
Substitution Reactions: The phenyl and methoxy groups can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts are likely involved.
Major Products: The exact products depend on reaction conditions, but variations of the core structure may form.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural complexity and potential biological activity.
Anticancer Properties: Investigate its effects on cancer cells, especially considering the nitrophenyl moiety’s potential cytotoxicity.
Antioxidant Activity: The methoxyphenyl groups suggest antioxidant properties.
Neuropharmacology: Explore its impact on neuronal receptors.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds: Compare it to other quinoline derivatives, such as 7-substituted quinolines.
Uniqueness: Highlight its distinctive features, such as the combination of substituents.
Properties
Molecular Formula |
C28H30N2O7 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30N2O7/c1-5-12-37-28(32)25-16(2)29-21-13-19(18-8-11-23(35-3)24(15-18)36-4)14-22(31)27(21)26(25)17-6-9-20(10-7-17)30(33)34/h6-11,15,19,26,29H,5,12-14H2,1-4H3 |
InChI Key |
VTPWFOLZJMIDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















